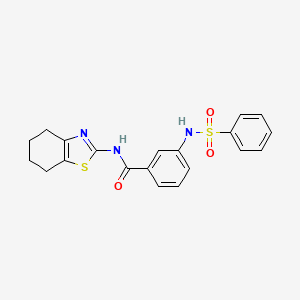
3-benzenesulfonamido-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzenesulfonamido-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzene sulfonamide group and a tetrahydrobenzothiazole moiety
作用機序
Target of Action
The primary targets of the compound 3-(phenylsulfonamido)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide are c-Met kinase and Pim-1 kinase . These kinases play a crucial role in cell growth and survival, making them important targets for cancer therapeutics .
Mode of Action
3-(Phenylsulfonamido)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide interacts with its targets, c-Met kinase and Pim-1 kinase, by binding to their active sites . This binding inhibits the kinases’ activity, leading to a decrease in the phosphorylation of downstream proteins . The inhibition of these kinases disrupts the signaling pathways they are involved in, resulting in the inhibition of cell growth and survival .
Biochemical Pathways
The compound 3-(phenylsulfonamido)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide affects several biochemical pathways due to its inhibition of c-Met kinase and Pim-1 kinase . These pathways include the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth, and the MAPK/ERK pathway, which is involved in cell proliferation . By inhibiting these pathways, the compound can exert anti-tumor effects .
Result of Action
The molecular and cellular effects of the action of 3-(phenylsulfonamido)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide include the inhibition of cell growth and survival . This is achieved through the inhibition of c-Met kinase and Pim-1 kinase, leading to a decrease in the activity of downstream signaling pathways involved in cell growth and survival .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzenesulfonamido-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Sulfonamide Formation: The benzenesulfonamide group is introduced by reacting benzenesulfonyl chloride with an amine in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with the benzenesulfonamide intermediate under appropriate conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or sulfonamide moieties, converting them to amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various functionalized derivatives depending on the substituents introduced.
科学的研究の応用
3-benzenesulfonamido-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and DNA.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
類似化合物との比較
Similar Compounds
4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine: Shares the benzothiazole core but lacks the benzenesulfonamide group.
Benzenesulfonamide: Contains the sulfonamide group but lacks the benzothiazole moiety.
Uniqueness
3-benzenesulfonamido-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is unique due to the combination of the benzothiazole and benzenesulfonamide groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
IUPAC Name |
3-(benzenesulfonamido)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c24-19(22-20-21-17-11-4-5-12-18(17)27-20)14-7-6-8-15(13-14)23-28(25,26)16-9-2-1-3-10-16/h1-3,6-10,13,23H,4-5,11-12H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHRFEGWIFNCEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
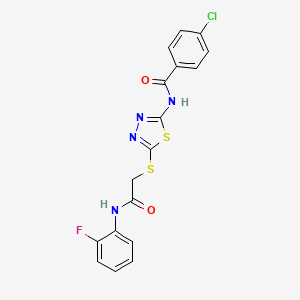
![(2E,3E)-1-(furan-2-yl)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2698208.png)
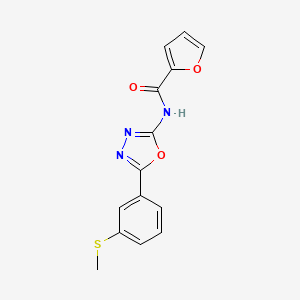
![2,2-Dimethyl-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one](/img/structure/B2698214.png)
![5-[(Hydroxyimino)methyl]-1,3-thiazol-2-amine](/img/structure/B2698217.png)
![N'-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2698218.png)
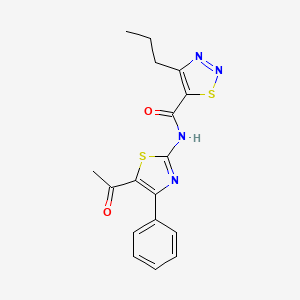
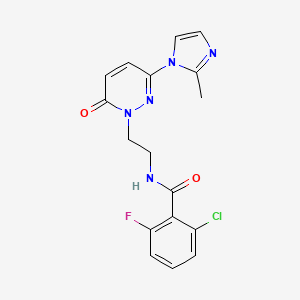
![5-(3-chloroanilino)-N-[1-(3,4-dimethoxyphenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2698225.png)
![5-Methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2698226.png)
![2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B2698227.png)
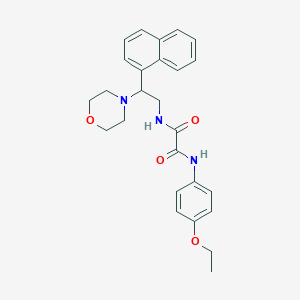
![3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2698229.png)
![3-{1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-3-methyl-1-(oxan-4-yl)urea](/img/structure/B2698230.png)
